(2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate dienophile under acidic or basic conditions.
Introduction of the Sulfonylhydrazinylidene Group: The sulfonylhydrazinylidene group can be introduced by reacting the chromene core with a sulfonylhydrazine derivative under mild conditions.
Coupling with the tert-Butylphenyl and Ethylphenyl Groups: The final step involves the coupling of the intermediate with 4-tert-butylphenyl and 4-ethylphenyl groups using suitable coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or a specific solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the chromene core, while reduction may produce reduced forms of the sulfonylhydrazinylidene group.
Scientific Research Applications
(2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its diverse biological activities.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonylhydrazinylidene group is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The chromene core may also contribute to the compound’s activity by interacting with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide
- (2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-isopropylphenyl)chromene-3-carboxamide
Uniqueness
The uniqueness of (2Z)-2-[(4-tert-butylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct biological activities and potential applications. The presence of the tert-butylphenyl and ethylphenyl groups, along with the sulfonylhydrazinylidene and chromene core, makes this compound particularly interesting for further research and development.
Properties
IUPAC Name |
(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-5-19-10-14-22(15-11-19)29-26(32)24-18-20-8-6-7-9-25(20)35-27(24)30-31-36(33,34)23-16-12-21(13-17-23)28(2,3)4/h6-18,31H,5H2,1-4H3,(H,29,32)/b30-27- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYOGUYVYCOWFV-IKPAITLHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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